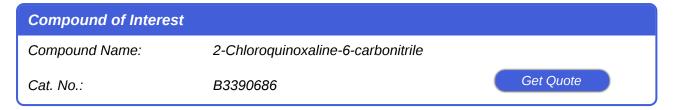


Application Notes and Protocols: 2-Chloroquinoxaline-6-carbonitrile in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-

Chloroquinoxaline-6-carbonitrile as a versatile scaffold in the discovery of novel therapeutic agents. The quinoxaline core is a recognized privileged structure in medicinal chemistry, and the strategic placement of a chloro group at the 2-position and a carbonitrile moiety at the 6-position offers synthetic handles for the development of potent and selective modulators of various biological targets. This document outlines the application of this scaffold in targeting the Wnt/β-catenin signaling pathway, a critical pathway implicated in cancer and other diseases.

Introduction to 2-Chloroquinoxaline-6-carbonitrile as a Scaffold

2-Chloroquinoxaline-6-carbonitrile is a heterocyclic building block that has garnered significant interest in drug discovery. The chloro substituent at the 2-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR). The carbonitrile group at the 6-position can also be chemically modified or act as a key interacting moiety with biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]



Application Example: Inhibition of the Wnt/β-catenin Signaling Pathway

A notable application of the 2,6-disubstituted quinoxaline scaffold is in the development of inhibitors of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention.[2]

A key example is the 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, which has been identified as a small molecule inhibitor of the Wnt/β-catenin signaling pathway.[3][4] This compound demonstrates the potential of the **2-Chloroquinoxaline-6-carbonitrile** scaffold in generating targeted anticancer agents.

Quantitative Data

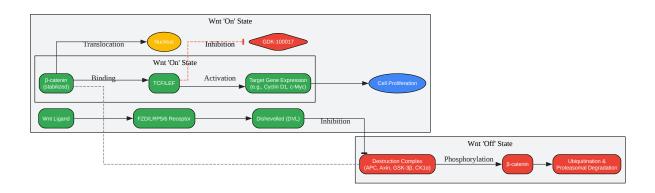
The biological activity of GDK-100017 has been quantified, providing a benchmark for the potency of this compound series.

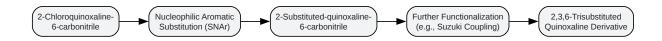
Compound ID	Target Pathway	Cell Line	Bioassay	IC50	Citation
GDK-100017	Wnt/β-catenin	A549/Wnt2	TCF/LEF- dependent transcriptiona I activity	~10 µM	[3][4]

Signaling Pathway

The Wnt/ β -catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the "off-state," a destruction complex consisting of APC, Axin, GSK-3 β , and CK1 α phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, leading to the disassembly of the destruction complex. This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes like Cyclin D1 and c-Myc, driving cell proliferation.[5] GDK-100017 has been shown to inhibit the transcriptional activity of the β -catenin-TCF/LEF complex.[3][4]







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